(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Overview
Description
The compound (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule featuring a piperidine ring, a pyrazole ring, and a pyridine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-pyrazole, piperidine, and 6-(trifluoromethyl)pyridine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution: Substituted derivatives at the trifluoromethyl group position.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure allows it to bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development:
Therapeutic Agents: Investigated for use as therapeutic agents in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazole and piperidine rings contribute to its overall bioactivity. The exact pathways involved depend on the specific application, but generally, it modulates biological processes by inhibiting or activating target proteins.
Comparison with Similar Compounds
Similar Compounds
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-methylpyridin-3-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This enhances its potential as a drug candidate and its effectiveness in various applications.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
IUPAC Name |
[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-22-7-6-13(21-22)11-4-8-23(9-5-11)15(24)12-2-3-14(20-10-12)16(17,18)19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNBOOBCJQKUSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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